Product packaging for 2-Butyl-1,2,3,4-tetrahydroisoquinoline(Cat. No.:CAS No. 92195-34-1)

2-Butyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1605874
CAS No.: 92195-34-1
M. Wt: 189.3 g/mol
InChI Key: QDRWTFOJAASVDI-UHFFFAOYSA-N
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Description

Significance of the 1,2,3,4-Tetrahydroisoquinoline (B50084) Nucleus in Medicinal Chemistry

The 1,2,3,4-tetrahydroisoquinoline framework is a core component of many natural products and synthetic compounds that exhibit significant biological activities. nih.govnuph.edu.uadntb.gov.ua This structural motif is associated with a wide spectrum of pharmacological properties, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. nih.govnuph.edu.uadntb.gov.ua The ability of the THIQ scaffold to interact with various biological targets has made it a focal point in drug discovery and development.

The significance of the THIQ nucleus is underscored by its presence in clinically used drugs and numerous compounds under investigation. For instance, derivatives of THIQ have been developed as potent and selective dopamine (B1211576) D3 receptor antagonists, which have potential applications in the treatment of various central nervous system disorders. mdpi.com Furthermore, the THIQ core has been incorporated into agents targeting multidrug resistance in cancer and has shown promise in the development of new treatments for infectious diseases. mdpi.com

Academic Context and Research Trajectory of 2-Butyl-1,2,3,4-tetrahydroisoquinoline Analogs

The academic interest in 2-substituted THIQ analogs is driven by the desire to understand the structure-activity relationships (SAR) that govern their biological effects. The introduction of an n-butyl group at the N-2 position, as in this compound, can significantly influence the lipophilicity, metabolic stability, and target-binding affinity of the molecule.

The synthesis of N-alkyl substituted THIQs can be achieved through various methods, including the reaction of the parent 1,2,3,4-tetrahydroisoquinoline with an appropriate alkyl halide. nih.gov A general synthetic scheme involves the reaction of 2-(3,4-dimethoxyphenyl)-ethylamine with n-butyllithium, followed by subsequent reactions to form the N-substituted THIQ ring. researchgate.net

The research trajectory for this compound and its analogs is situated within the broader exploration of N-substituted THIQs for various therapeutic targets. While specific and extensive research focused solely on the 2-n-butyl derivative is not heavily documented in publicly available literature, the existing studies on closely related N-alkyl analogs provide a foundation for understanding its potential pharmacological profile. For instance, a study on dopamine D3 receptor ligands synthesized a series of N-alkylated THIQs, including a derivative with a butyl linker, demonstrating the relevance of this substitution pattern in neurological drug discovery. mdpi.com

Compound and Analog Data

Below are tables detailing the properties of this compound and related analogs, based on available research data.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number92195-34-1 epa.gov
Molecular FormulaC13H19N-
Molecular Weight189.30 g/mol-

Biological Activities of Selected N-Alkyl Tetrahydroisoquinoline Analogs

CompoundSubstitutionBiological ActivityKey FindingsSource
N-iso-butyl-THIQ analogiso-butyl at N-2AntimalarialGood potency but metabolically labile. nih.gov
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamideButyl linker from N-2Dopamine D3 Receptor AntagonistHigh affinity (Ki(hD3)=12 nM) and selectivity for the D3 receptor. mdpi.com
1,1-dialkyl-1,2,3,4-tetrahydroisoquinolinesVarious alkyl groups at C-1Contractile activity on smooth muscleDemonstrated peripheral vasodilatory and sympathetic nerve stimulating effects. mdpi.com
tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylatePropyl at N-2Anti-SARS-CoV-2Effectively suppressed authentic SARS-CoV-2 infection in vitro. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19N B1605874 2-Butyl-1,2,3,4-tetrahydroisoquinoline CAS No. 92195-34-1

Properties

IUPAC Name

2-butyl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRWTFOJAASVDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328490
Record name 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92195-34-1
Record name 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Activities of 2 Butyl 1,2,3,4 Tetrahydroisoquinoline and Its Analogs

Antimicrobial and Antiviral Activities

The emergence of drug-resistant pathogens poses a significant global health challenge, necessitating the discovery of new antimicrobial and antiviral agents. Analogs of 2-Butyl-1,2,3,4-tetrahydroisoquinoline have been investigated for their potential in this area.

Antibacterial Efficacy against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus)

While specific studies on the antibacterial activity of this compound are not extensively documented, research on various N-substituted and other THIQ analogs has demonstrated notable antibacterial properties. For instance, novel THIQ analogs incorporating lipid-like choline (B1196258) moieties have shown good antibacterial activity. nih.gov One such compound was found to be more active against Gram-positive bacteria, while another was superior against Gram-negative bacterial species. nih.gov

Furthermore, a series of chiral quaternary N-spiro ammonium (B1175870) bromides of THIQ were evaluated for their bacteriostatic and bactericidal properties against nine pathogenic bacterial strains. nih.gov Many of these analogs displayed greater potency against Gram-negative bacteria, with some compounds being more effective than the standard drug norfloxacin (B1679917) against Campylobacter jejuni. nih.gov Another analog proved to be a more promising antibacterial agent than ciprofloxacin (B1669076) against Streptococcus mutans and Bacillus subtilis. nih.gov

In a different study, a novel synthetic compound, 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, was evaluated against Pseudomonas aeruginosa. internationalscholarsjournals.com The minimum inhibitory concentration (MIC90) of this compound, which inhibited over 90% of bacterial growth, ranged from 6.0 to 24.0 µg/ml in different media. internationalscholarsjournals.com

Alkynyl isoquinoline (B145761) derivatives have also demonstrated strong bactericidal activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 1: Antibacterial Activity of Selected Tetrahydroisoquinoline Analogs

Compound/Analog Class Target Bacteria Activity Reference
THIQ with lipid-like choline moieties Gram-positive and Gram-negative bacteria Good antibacterial activity nih.gov
Chiral quaternary N-spiro ammonium bromides of THIQ Campylobacter jejuni More potent than norfloxacin nih.gov
Chiral quaternary N-spiro ammonium bromides of THIQ Streptococcus mutans, Bacillus subtilis More potent than ciprofloxacin nih.gov
1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Pseudomonas aeruginosa MIC90: 6.0-24.0 µg/ml internationalscholarsjournals.com
Alkynyl isoquinolines Methicillin-resistant Staphylococcus aureus (MRSA) Strong bactericidal activity nih.gov

Antifungal Properties

The antifungal potential of THIQ derivatives has also been an area of active research. Novel N-substituted THIQ analogs have been synthesized and evaluated for their antifungal activity against various fungal species. nih.gov Some of these compounds produced a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. nih.gov One analog exhibited potent activity against Saccharomyces cerevisiae with a Minimum Inhibitory Concentration (MIC) of 1 µg/ml, while another was more effective against Yarrowia lipolytica with a MIC of 2.5 µg/ml. nih.gov

In another study, bis(THIQ) derivatives of undecane (B72203) were assessed for their antifungal activity against Candida albicans. nih.gov One of these compounds demonstrated better antifungal activity, with a 20 mm zone of inhibition, compared to the 15 mm zone of inhibition produced by nystatin. nih.gov Additionally, certain THIQ analogs exhibited potent antifungal activity comparable to the standard drug fluconazole. nih.gov

More recently, a series of 32 novel tetrahydroisoquinoline derivatives were designed and synthesized, showing medium to excellent antifungal activity against six phytopathogenic fungi in vitro at a concentration of 50 mg/L. researchgate.net One particular compound, 9f, had an EC50 of 3.651 mg/L against Physalospora piricola, which was slightly better than the commercial fungicide chlorothalonil (B1668833) (3.869 mg/L). researchgate.net N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives have also been synthesized and showed significant antifungal properties against various fungal species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea. researchgate.netnih.govconicet.gov.ar

Table 2: Antifungal Activity of Selected Tetrahydroisoquinoline Analogs

Compound/Analog Class Target Fungi Activity Reference
N-substituted THIQ analog Saccharomyces cerevisiae MIC = 1 µg/ml nih.gov
N-substituted THIQ analog Yarrowia lipolytica MIC = 2.5 µg/ml nih.gov
Bis(THIQ) derivative of undecane Candida albicans Zone of inhibition = 20 mm nih.gov
Tetrahydroisoquinoline derivative 9f Physalospora piricola EC50 = 3.651 mg/L researchgate.net
N-sulfonyl-THIQ derivatives Aspergillus spp, Penicillium spp, Botrytis cinerea Significant antifungal properties researchgate.netnih.govconicet.gov.ar

Antiviral Effects (e.g., Inhibition of SARS-CoV-2 Replication)

In the search for effective antiviral agents against SARS-CoV-2, researchers have synthesized and evaluated novel heterocyclic compounds based on the 1,2,3,4-tetrahydroisoquinoline (B50084) structure. Two such compounds, tert-butyl rel-4-(((3R,4S)-3-(1H-indol-3-yl)-1-oxo-2-propyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl)piperazine-1-carboxylate (trans-1) and rel-(3R,4S)-3-(1H-indol-3-yl)-4-(piperazin-1-ylmethyl)-2-propyl-3,4-dihydroisoquinolin-1(2H)-one (trans-2), effectively suppressed authentic SARS-CoV-2 replication in Vero E6 cells. nih.gov

Compound trans-1 demonstrated higher anti-SARS-CoV-2 activity than trans-2, with a half-maximal effective concentration (EC50) of 3.15 μM and a selective index (SI) greater than 63.49. nih.gov In human lung cells (Calu-3), trans-1 also efficiently inhibited viral replication with an EC50 of 2.78 μM and an SI greater than 71.94. nih.gov Mechanistic studies indicated that trans-1 primarily inhibits the post-entry viral replication in both Vero E6 and Calu-3 cells. nih.gov

Table 3: Anti-SARS-CoV-2 Activity of Tetrahydroisoquinoline Analogs

Compound Cell Line EC50 (μM) Selective Index (SI) Reference
trans-1 Vero E6 3.15 > 63.49 nih.gov
trans-2 Vero E6 12.02 N/A nih.gov
trans-1 Calu-3 2.78 > 71.94 nih.gov

Metabolic and Endocrine System Modulation

Analogs of this compound have shown promise in modulating key targets within the metabolic and endocrine systems, particularly as agonists of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and inhibitors of Protein–Tyrosine Phosphatase 1B (PTP-1B).

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism and Partial Agonism

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism, making it a key target for the treatment of type 2 diabetes. mdpi.com Several 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated as PPARγ agonists. researchgate.net One such derivative, (S)-2-Benzyl-7-[2-(5-methyl-2-phenyloxazol-4-yl)ethoxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (KY-021), was identified as a potent human PPARγ agonist with an EC50 of 11.8 nM. researchgate.net

The development of PPARγ partial agonists is of particular interest as they may offer the therapeutic benefits of full agonists with fewer side effects. nih.gov A novel series of 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives were synthesized to identify a PPARγ partial agonist. nih.govresearchgate.net Among these, compound 20g exhibited potent partial agonist activity with an EC50 of 13 nM and a maximal response of 30%. nih.gov Computational docking studies revealed that this compound binds to PPARγ in a manner similar to other known partial agonists. nih.govresearchgate.net

Table 4: PPARγ Agonist and Partial Agonist Activity of Tetrahydroisoquinoline Analogs

Compound Activity Type EC50 (nM) Maximal Response (%) Reference
KY-021 Full Agonist 11.8 N/A researchgate.net
Compound 20g Partial Agonist 13 30 nih.gov

Protein–Tyrosine Phosphatase 1B (PTP-1B) Inhibition

PTP-1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, and its inhibition is a promising strategy for the treatment of type 2 diabetes and obesity. jst.go.jpnih.gov A novel series of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives were synthesized and evaluated as PTP-1B inhibitors. jst.go.jpnih.gov Among them, compound 17u was identified as a potent PTP-1B inhibitor with a half-maximal inhibitory concentration (IC50) of 0.19 µM, and it did not activate PPARγ. jst.go.jpnih.gov This compound exhibited a mixed-type inhibition of PTP-1B. jst.go.jpnih.gov

In another study, a series of 2,7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were synthesized, and one compound, 13jE, was identified as both a potent human PPARγ-selective agonist (EC50=85 nM) and a human PTP-1B inhibitor (IC50=1.0 µM). nih.gov This dual activity suggests a potential for safer efficacy in treating diabetes.

Table 5: PTP-1B Inhibitory Activity of Tetrahydroisoquinoline Analogs

Compound IC50 (µM) Mechanism of Inhibition Reference
Compound 17u 0.19 Mixed-type jst.go.jpnih.gov
Compound 13jE 1.0 Not specified nih.gov

Impact on Systemic Glucose and Triglyceride Homeostasis

A notable study focused on a series of 2-acyl-3-carboxyl-tetrahydroisoquinoline derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key regulator of insulin signaling. nih.gov One particular compound from this series, (S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (compound 17u), was identified as a potent PTP1B inhibitor. nih.gov

In preclinical studies using db/db mice, a model for type 2 diabetes, compound 17u demonstrated a significant ability to reduce non-fasting plasma glucose and triglyceride levels. nih.gov Furthermore, this compound attenuated the elevation in plasma glucose levels during an oral glucose tolerance test, indicating improved glucose handling. nih.gov These findings underscore the potential of the substituted 2-acyl-3-carboxyl-tetrahydroisoquinoline scaffold to yield compounds with beneficial effects on both glucose and lipid metabolism, without activating the peroxisome proliferator-activated receptor γ (PPARγ), which is associated with undesirable side effects. nih.gov

The mechanism of action for these effects is attributed to the mixed-type inhibition of PTP1B, which involves binding to both the catalytic and allosteric sites of the enzyme. nih.gov This dual-site interaction enhances the inhibitory potency and may contribute to the observed in vivo efficacy. nih.gov The study highlights that modifications at the 2-position of the THIQ ring are critical for achieving this biological activity. nih.gov

Compound/AnalogKey FindingsReference
(S)-2-{(E)-3-furan-2-ylacryloyl}-7-[(2E,4E)-5-(2,4,6-trifluorophenyl)penta-2,4-dienyloxy]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (compound 17u)Potent PTP1B inhibitor; significantly reduced non-fasting plasma glucose and triglyceride levels in db/db mice. nih.gov

Other Biological Activities (e.g., Anticancer Activity, Anti-inflammatory Effects)

The 1,2,3,4-tetrahydroisoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its recurrence in molecules with diverse and significant biological activities, including anticancer and anti-inflammatory effects. nih.govmdpi.com

Anticancer Activity:

The THIQ scaffold is a constituent of several natural antitumor antibiotics, which has spurred extensive research into the anticancer potential of its synthetic analogs. nih.govrsc.org Various derivatives of THIQ have been designed and synthesized, demonstrating promising activity against a range of cancer cell lines. nih.govnih.gov

For instance, certain THIQ derivatives have shown potent cytotoxic effects and the ability to inhibit key targets in cancer progression, such as KRas. nih.gov A study on a series of tetrahydroisoquinoline derivatives revealed that compounds with specific substitutions on the phenyl ring exhibited significant KRas inhibition against various colon cancer cell lines. nih.gov Notably, the substitution pattern on the THIQ core, including at the N-2 position, has been shown to profoundly influence the anticancer potency. nih.gov While a direct anticancer study on this compound is not detailed, the research on analogs suggests that the nature of the N-substituent is a critical determinant of activity. nih.gov For example, while iso-butyl substitution at the N-2 position showed good potency, it was found to be metabolically labile. nih.gov

Hybrid molecules incorporating the THIQ moiety have also demonstrated strong antitumor effects. mdpi.com The versatility of the THIQ structure allows for the development of compounds that can modulate various cancer-related molecular targets. nih.gov

Anti-inflammatory Effects:

The anti-inflammatory potential of THIQ derivatives has also been an area of active investigation. nih.govnih.gov Hybrid molecules combining the THIQ scaffold with non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) have been synthesized and evaluated for their anti-inflammatory properties. researchgate.netmdpi.com These hybrid compounds aim to leverage the biological activities of both parent molecules. researchgate.net

Furthermore, the broader class of tetrahydroisoquinolines has been associated with anti-inflammatory activity. mdpi.com For example, berbamine, a bis(1,2,3,4-tetrahydroisoquinoline) alkaloid, has been shown to reduce hepatic inflammatory phenomena in animal models. nih.gov This suggests that the THIQ core structure can contribute to anti-inflammatory effects. While specific studies on the anti-inflammatory activity of this compound are lacking, the documented activities of its structural relatives provide a basis for its potential in this area.

Compound ClassBiological ActivityResearch FindingsReference
Tetrahydroisoquinoline (THIQ) DerivativesAnticancerPotent cytotoxic effects and KRas inhibition in colon cancer cell lines. nih.gov
THIQ-Ibuprofen HybridsAnti-inflammatorySynthesized to evaluate combined anti-inflammatory properties. researchgate.netmdpi.com
BerbamineAnti-inflammatoryReduced hepatic inflammation in animal models. nih.gov

Structure Activity Relationship Sar Studies of 2 Butyl 1,2,3,4 Tetrahydroisoquinoline Analogs

Correlations between N2-Substitution and Biological Potency/Selectivity

The substituent at the N2 position of the tetrahydroisoquinoline ring plays a critical role in determining the pharmacological properties of the molecule. The size, shape, and lipophilicity of the group attached to the nitrogen atom can have a profound effect on potency and metabolic stability. rsc.org

For instance, in the development of certain inhibitors, substituting the N2 position with an iso-butyl group led to enhanced potency. However, this modification also rendered the compounds metabolically labile. To address this stability issue, a 2,2,2-trifluoroethyl group was introduced at the N2 position, which successfully conferred greater metabolic stability. rsc.org This highlights a common trade-off in drug design where potency must be balanced with pharmacokinetic properties.

SAR studies on N-substituted THIQ analogs have also been conducted to explore their antifungal activity. Novel analogs were synthesized and evaluated against various fungal species, with results indicating that the nature of the N-substituent is a key determinant of antifungal potency. rsc.org For example, specific N-substituted compounds showed a zone of inhibition against Candida glabrata comparable to the standard drug clotrimazole. rsc.org

Further research into N-substituted 5,8-disubstituted tetrahydroisoquinolines as inhibitors of Mycobacterium tuberculosis showed that while large substituents at other positions were tolerated, the modification at the N2 position was crucial for activity, often as part of a more complex side chain. nih.gov

Table 1: Impact of N2-Substituent on THIQ Analog Properties

N2-Substituent Observed Effect Reference
iso-Butyl Better potency, but metabolically labile rsc.org
2,2,2-Trifluoroethyl Conferred greater metabolic stability rsc.org

Influence of Substitutions on the Aromatic Ring on Pharmacological Profiles

In a series of studies on 1-adamantoyloaminoalkyl derivatives of THIQ, researchers investigated the effect of substituents on the aromatic ring on 5-HT(1A) and 5-HT(2A) receptor affinities. nih.gov It was discovered that these modifications generally decreased the binding affinity for 5-HT(1A) receptors compared to the unsubstituted parent compounds. nih.gov However, most of the new analogs remained potent 5-HT(1A) ligands. nih.gov Conversely, the affinity for 5-HT(2A) receptors was slightly increased, leading to a reduction in 5-HT(2A)/5-HT(1A) selectivity. nih.gov One of the most potent compounds from this series, a 5-Br, 8-OCH3 derivative, emerged as a mixed 5-HT(1A)/5-HT(2A) ligand. nih.gov

Similarly, in the design of phosphodiesterase 4 (PDE4) inhibitors, substitutions on the aromatic ring were found to be critical. A primary SAR study revealed that attaching a methoxy (B1213986) (CH3O) or trifluoromethoxy (CF3O) group at the para-position of the phenyl ring enhanced the inhibitory activity against the PDE4B subtype. ebi.ac.uk Furthermore, studies on potent phenylethanolamine N-methyltransferase (PNMT) inhibitors showed that di-chloro substitution at the 7 and 8 positions of the aromatic ring resulted in a highly potent compound. nih.gov

Table 2: Effect of Aromatic Ring Substitutions on Receptor Affinity of THIQ Analogs

THIQ Derivative Class Aromatic Substitution Effect on Receptor Affinity/Activity Ki (nM) Reference
1-Adamantoyloaminoalkyl Unsubstituted High 5-HT(1A) affinity, high selectivity over 5-HT(2A) N/A nih.gov
1-Adamantoyloaminoalkyl Various substitutions Reduced 5-HT(1A) affinity, increased 5-HT(2A) affinity 4.9-46 (5-HT(1A)) nih.gov
1-Adamantoyloaminoalkyl 5-Br, 8-OCH3 Potent mixed 5-HT(1A)/5-HT(2A) ligand N/A nih.gov
PDE4 Inhibitors para-CH3O or para-CF3O Enhanced inhibitory activity against PDE4B N/A ebi.ac.uk

Impact of Stereochemistry (e.g., C1, C3 Chirality) on Receptor Binding and Biological Response

The three-dimensional arrangement of atoms, or stereochemistry, at chiral centers such as C1 and C3 of the tetrahydroisoquinoline ring is a crucial factor that can dictate receptor binding and subsequent biological response. The spatial orientation of substituents at these positions can either facilitate or hinder optimal interaction with the target protein's binding pocket.

Studies on inhibitors of phenylethanolamine N-methyltransferase (PNMT) have provided clear insights into the steric constraints around the C3 position. nih.gov Substitution of the 3-position with a small methyl group was found to enhance inhibitory activity compared to the unsubstituted THIQ. However, extending the side chain by a single methylene (B1212753) unit to a 3-ethyl-THIQ resulted in diminished potency. nih.gov This suggests that the active site accommodating this part of the molecule is spatially compact. nih.gov Furthermore, the shape of the substituent matters; "bent" carbonyl-containing analogs like 3-(methoxycarbonyl)-THIQ were much less potent than straight-chain derivatives, indicating a region of steric intolerance on one side of the C3 position. nih.gov

The introduction of rigid substituents at the C3 position has also been shown to be favorable for improving subtype selectivity in potential PDE4 inhibitors. ebi.ac.uk In a separate line of research, the relative cis/trans configuration between substituents at the C1 and C3 positions was determined using nuclear Overhauser effect (NOE) experiments. nih.gov For one compound, a cis relationship was established between the methyl and ethyl groups at the C1 and C3 positions, respectively, highlighting the importance of defining the precise stereochemical configuration to understand SAR. nih.gov The presence of phenolic groups at C6 and/or C7 is often critical for the biological properties of C1/C3-substituted THIQs. nih.gov

Analysis of Structural Features Dictating Receptor Binding Affinity and Functional Activity

The binding affinity and functional activity of 2-butyl-1,2,3,4-tetrahydroisoquinoline analogs are governed by a combination of specific structural features that facilitate key molecular interactions within the biological target's binding site. These interactions include hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding: The nitrogen atom at the N2 position and various substituents can act as hydrogen bond donors or acceptors. For example, in the design of PNMT inhibitors, the enhanced activity of 3-(hydroxymethyl)-THIQ was attributed to the hydroxyl group forming a specific hydrogen bond with an active-site amino acid residue. nih.gov Similarly, the potential to form a hydrogen bond with residues like Met318 was identified as a critical factor for the kinase inhibitory activity of some THIQ derivatives. nih.gov

Hydrophobic and Steric Interactions: The butyl group at the N2 position, along with other alkyl or aryl substituents, contributes to the molecule's interaction with hydrophobic pockets in the receptor. The lipophilicity and shape of the N2-substituent have a profound effect on potency. rsc.org As noted earlier, the active site around the C3 position appears to be spatially constrained, where a methyl group is tolerated but a larger ethyl group diminishes activity. nih.gov

Aromatic and π-π Interactions: The aromatic ring of the THIQ core is a key feature for establishing π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe) in the binding site. nih.govpsu.edu The design of selective DDR1 kinase inhibitors involved modifying the THIQ scaffold to prevent unwanted π-π interactions with Phe382 in the Abl kinase, thereby improving selectivity. nih.gov The number of aromatic rings in a molecule is a significant factor, as it increases lipophilicity and can enhance binding through hydrophobic and π-stacking interactions, though having too many can negatively impact developability. psu.edu

Application of Structure-Based Drug Design Principles to the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline scaffold is well-suited for the application of structure-based drug design principles, where knowledge of the three-dimensional structure of a biological target is used to design potent and selective inhibitors. tandfonline.comnih.govnih.gov This rational approach often involves computational techniques like molecular docking and molecular dynamics to predict how a ligand will bind to its target, guiding the synthesis of improved compounds.

A clear example of this approach is the development of selective discoidin domain receptor 1 (DDR1) inhibitors. nih.gov Starting with a known kinase inhibitor, medicinal chemists used the THIQ scaffold to reorient a key pyrimidinyl moiety. Molecular docking simulations predicted that the THIQ scaffold would force this group into a dihedral angle that prevents critical, but undesirable, interactions with the Abl kinase, thus enhancing selectivity for DDR1. nih.gov The design also incorporated an N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl) phenyl)carboxamide group to optimize interactions, leading to a compound with a high binding affinity (Kd = 4.7 nM) and excellent selectivity. nih.gov

Similarly, structure-based design has been employed to develop novel PDE4 inhibitors. ebi.ac.uk By using conformational restriction and bioisosteric replacement strategies, researchers designed a series of THIQ derivatives. Docking simulations were consistent with experimental findings, showing that the attachment of additional rigid substituents at the C-3 position was favorable for achieving subtype selectivity. ebi.ac.uk These examples demonstrate that combining the versatile THIQ scaffold with structure-based design principles is a powerful strategy for developing novel therapeutic agents with high potency and selectivity. tandfonline.comnih.gov

Mechanistic Investigations of 2 Butyl 1,2,3,4 Tetrahydroisoquinoline Action

Elucidation of Receptor Binding and Activation Mechanisms

The versatility of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold allows for its derivatives to interact with a wide range of receptors, often with high affinity and selectivity. Research has particularly focused on their potential as ligands for dopamine (B1211576) and adrenergic receptors.

Derivatives of THIQ have been extensively developed as potent and selective ligands for the dopamine D3 receptor. nih.gov These compounds are often designed based on a pharmacophore model that includes the THIQ moiety as the primary amine-containing region, a linker (frequently an n-butyl chain), and a secondary arylamide group. nih.gov For instance, the compound (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide was identified as a high-affinity D3 receptor ligand with a Ki value of 12 nM and a 123-fold selectivity over the D2 subtype. nih.gov

Studies on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives have revealed their significant affinity for not only the D3 receptor but also the σ2 receptor. nih.gov The substitution pattern on the THIQ ring and the nature of the arylamide moiety are critical in determining the binding profile and selectivity. For example, the 2,3-dimethoxy benzamide (B126) analog (5q in the study) demonstrated complete selectivity for the D3 receptor with a Ki of 57 nM. nih.gov

Furthermore, certain THIQ derivatives have been synthesized and evaluated as beta-adrenoreceptor agents. Selected 2-isopropyl-4,6,8-trihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives were found to be weak, partial agonists of beta-adrenoreceptors, though some exhibited good binding properties. nih.gov

Table 1: Receptor Binding Affinities of Selected THIQ Analogs

Compound/Analog Target Receptor Binding Affinity (Ki) Reference
(E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide Dopamine D3 12 nM nih.gov
2,3-dimethoxy benzamide THIQ analog (5q) Dopamine D3 57 nM nih.gov
3,4-disubstituted benzamide THIQ analog (5r) Dopamine D3 24 nM nih.gov

Characterization of Enzyme Inhibition Kinetics and Pathways

The THIQ framework is a key component in the design of various enzyme inhibitors, targeting enzymes implicated in a range of diseases.

A novel series of 2,7-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives were identified as dual-acting agents, functioning as peroxisome proliferator-activated receptor γ (PPARγ) partial agonists and protein-tyrosine phosphatase 1B (PTP-1B) inhibitors. nih.gov One potent compound from this series, 13jE, exhibited an IC50 value of 1.0 µM for human PTP-1B inhibition. This dual activity is considered beneficial for producing hypoglycemic and hypolipidemic effects. nih.gov

In the context of neurodegenerative diseases, THIQ derivatives have been investigated as inhibitors of cholinesterases and monoamine oxidase B (MAO-B). An N-benzyl(ethyl)amino analog (1h) showed potent inhibition of acetylcholinesterase (AChE) with an IC50 of 39 nM and moderate inhibition of MAO-B with an IC50 of 355 nM. researchgate.net

Additionally, certain THIQ derivatives have been evaluated for their antibacterial properties through the inhibition of crucial bacterial enzymes. Compounds were tested for their ability to inhibit MurE synthetase, an essential enzyme in the biosynthesis of peptidoglycan. Several analogs exhibited effective MurE inhibition, although the low correlation with phenotypic antibacterial effects suggested the possibility of alternative mechanisms of action. rsc.org

Table 2: Enzyme Inhibition by Selected THIQ Analogs

Compound/Analog Target Enzyme Inhibition (IC50) Reference
(S)-2-(2-Furylacryloyl)-7-[2-(2-methylindane-2-yl)-5-methyloxazol-4-yl]methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid tert-butylamine (B42293) salt (13jE) Protein-Tyrosine Phosphatase 1B (PTP-1B) 1.0 µM nih.gov
N-benzyl(ethyl)amino THIQ analog (1h, E-isomer) Acetylcholinesterase (AChE) 39 nM researchgate.net
N-benzyl(ethyl)amino THIQ analog (1h, E-isomer) Monoamine Oxidase B (MAO-B) 355 nM researchgate.net
Trimethoxy analog (4f) Cytotoxicity against HepG2 cells 22.70 µM nih.gov

Identification of Cellular and Molecular Signaling Pathways Modulated by THIQ Analogs

The biological effects of THIQ analogs are underpinned by their ability to modulate various cellular and molecular signaling pathways, particularly those involved in cell proliferation and death.

In cancer research, THIQ derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One novel THIQ analog, designated as 5c, was found to markedly inhibit the proliferation of A549 lung cancer cells. nih.gov Mechanistic studies revealed that this effect was mediated by the induction of G0/G1 phase cell cycle arrest and apoptosis. The apoptotic pathway was shown to be mitochondria-dependent, characterized by the accumulation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and the activation of Caspase-3. nih.gov

Other studies have reported that both natural and synthetic THIQs can exert antiproliferative effects by inducing cell cycle arrest at the G2/M phase. nih.gov Some THIQ derivatives may also function independently of specific receptors, such as the estrogen receptor (ER) in breast cancer cells, possibly by interacting with the microtubule network to prevent mitosis. nih.gov

Computational Chemistry Approaches in Mechanistic Research

Computational chemistry has become an indispensable tool for understanding the mechanisms of action of THIQ derivatives, guiding the design of new compounds with enhanced potency and selectivity. tandfonline.com

Molecular docking is widely used to predict the binding orientation of THIQ analogs within the active site of their target proteins and to rationalize structure-activity relationships (SAR). researchgate.net For example, docking studies of THIQ-based dopamine D3 receptor ligands helped to elucidate their binding modes, showing that the ability to form specific hydrogen bond interactions with key residues like Ser192 is crucial for affinity. nih.gov Similarly, docking simulations of THIQ-dipeptide conjugates against E. coli DNA gyrase revealed significant binding interactions, which correlated with their observed antibacterial activity. acs.orgnih.gov These studies help identify key amino acid residues involved in the binding, providing a structural basis for the ligand's activity. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. mdpi.comnih.gov MD simulations have been employed to assess the stability of THIQ analogs within the binding pockets of their targets. tandfonline.com For instance, a 100 ns MD simulation was used to analyze the stability of tetrahydroisoquinoline-4-carbonitrile derivatives complexed with cyclin-dependent kinase 5 (CDK5A1), confirming the reliability of the docking poses and the stability of the ligand-protein complex. tandfonline.com MD simulations can reveal crucial information about the conformational changes in both the ligand and the protein upon binding and the persistence of key interactions, such as hydrogen bonds, over the simulation period. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to THIQ derivatives. These models were used to study tetrahydroquinoline inhibitors of Lysine-specific demethylase 1 (LSD1), an anticancer target, yielding models with good statistical and predictive power. mdpi.com

In another study, QSAR models were developed to understand the cytotoxicity of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. The models showed that descriptors such as the total symmetry index (Gu) and 3D-MoRSE indices were important for predicting cytotoxic activity against various cancer cell lines. nih.gov Such models are valuable for predicting the activity of newly designed compounds and for providing insights into the physicochemical properties that govern their biological effects. nih.govnih.gov

Preclinical and Translational Research on 2 Butyl 1,2,3,4 Tetrahydroisoquinoline Analogs

In Vitro Efficacy and Selectivity Profiling in Cellular Systems

The in vitro efficacy and selectivity of 2-butyl-1,2,3,4-tetrahydroisoquinoline analogs have been investigated, particularly in the context of their interaction with dopamine (B1211576) receptors. The dopamine D3 receptor (D3R) is a key target in the development of therapeutics for substance use disorders and schizophrenia. nih.gov

In a study focused on developing selective D3R ligands, researchers synthesized and evaluated a series of N-substituted cyano-tetrahydroisoquinoline derivatives. Among these, This compound-6-carbonitrile was synthesized and its binding affinity for both the dopamine D2 receptor (D2R) and D3R was determined. nih.gov The introduction of the n-butyl group to the 6-cyano-tetrahydroisoquinoline parent structure was shown to increase the binding affinity for both receptors. nih.gov

The binding affinities (Ki) for this analog and related compounds are presented in the table below.

CompoundD3R Ki (nM)D2R Ki (nM)D2/D3 Selectivity
6-Cyano-1,2,3,4-tetrahydroisoquinoline109083007.6
This compound-6-carbonitrile 3449314.5
7-Cyano-1,2,3,4-tetrahydroisoquinoline100075007.5
This compound-7-carbonitrile110120010.9
Data sourced from a study on novel bivalent ligands for the dopamine D3 receptor. nih.gov

These findings indicate that the n-butyl substitution on the nitrogen of the tetrahydroisoquinoline ring can enhance the binding potency at dopamine D3 receptors. The selectivity for D3R over D2R was also moderately improved with the butyl substitution on the 6-cyano-THIQ scaffold. nih.gov

In Vivo Pharmacological Studies in Animal Models

While specific in vivo studies on this compound are not extensively documented in publicly available research, the broader class of THIQ analogs has been evaluated in various animal models. These studies provide a basis for understanding the potential pharmacological effects of N-butyl substituted derivatives.

THIQ derivatives have shown effects on the central nervous system. For instance, certain THIQ analogs have been investigated for their potential neuroprotective or neurotoxic effects. Studies on related compounds have shown that they can cross the blood-brain barrier and accumulate in the brain, suggesting that 2-butyl-THIQ analogs could also have central nervous system activity.

The therapeutic potential of THIQ analogs extends to metabolic disorders. While direct evidence for this compound in metabolic disorder models is lacking, the general class of THIQs has been explored for such applications. The specific impact of the 2-butyl substitution in these models remains an area for future investigation.

Future Directions and Research Gaps for 2 Butyl 1,2,3,4 Tetrahydroisoquinoline Research

Rational Design and Synthesis of Highly Selective and Potent Analogs

A significant challenge in the development of THIQ-based therapeutics is achieving target selectivity to minimize off-target effects. tandfonline.com Future research should focus on the rational design of analogs of 2-Butyl-1,2,3,4-tetrahydroisoquinoline. Structure-Activity Relationship (SAR) studies are paramount; these investigations systematically modify the molecule's structure to understand how changes affect its biological activity. rsc.org For instance, the butyl group at the N-2 position is a key lipophilic feature, and its length and branching could be altered to optimize interactions with target proteins.

Furthermore, modifications at other positions of the isoquinoline (B145761) ring, such as substitutions on the aromatic portion or at the C-1 position, could dramatically influence potency and selectivity. rsc.org Preliminary SAR analyses on other THIQ analogs have shown that substitutions on the phenolic hydroxyl group and the 1-position can significantly impact activity against various targets. rsc.org Computational docking and molecular modeling can be employed to predict the binding of designed analogs to specific biological targets before undertaking their synthesis, thereby streamlining the discovery process. nih.gov

Table 1: Potential Modifications for SAR Studies of this compound

Position of ModificationType of ModificationPotential Impact
N-2 Position Varying alkyl chain length (e.g., propyl, pentyl), introducing branching or cyclic structures.Alter lipophilicity, receptor binding affinity.
Aromatic Ring (C-6, C-7) Introduction of hydroxyl, methoxy (B1213986), or halogen groups.Modulate electronic properties, hydrogen bonding capacity. nih.gov
C-1 Position Addition of aryl or benzyl (B1604629) groups.Enhance steric bulk, introduce new interaction points. nih.gov
C-4 Position Introduction of functional groups like carboxyl or hydroxyl.Improve solubility, provide handles for further derivatization. mdpi.com

Exploration of Novel Therapeutic Indications and Untapped Biological Targets

The THIQ scaffold has been associated with a diverse range of pharmacological activities. nih.gov Derivatives have been investigated as anticancer, antiviral, antimalarial, and neuroprotective agents. rsc.orgrsc.org A crucial future direction for this compound is its systematic screening against a broad panel of biological targets to uncover novel therapeutic applications.

Many existing THIQ analogs have shown promise against cancer-related targets by inducing cell cycle arrest and apoptosis. tandfonline.comnih.gov Targets such as Dihydrofolate Reductase (DHFR), Cyclin-Dependent Kinase 2 (CDK2), and KRas are areas of active investigation for THIQ derivatives. nih.govnih.gov Given that N-alkylation can significantly influence biological activity, this compound and its future analogs should be evaluated against these and other emerging cancer targets. acs.org Additionally, the role of THIQs as modulators of multidrug resistance (MDR) in cancer presents another valuable avenue for exploration. nih.gov

Table 2: Potential Biological Targets for this compound Screening

Therapeutic AreaPotential Biological Target(s)Rationale based on THIQ Scaffold
Oncology KRas, CDK2, DHFR, Tubulin, Apoptotic ProteinsTHIQ derivatives show potent cytotoxicity and can inhibit key cancer pathways. tandfonline.comnih.govtandfonline.com
Infectious Diseases HIV Reverse Transcriptase, Trypanosoma bruceiAnalogs exhibit significant anti-HIV and antitrypanosomal activity. rsc.org
Neurodegenerative Disorders Monoamine Oxidase (MAO), CholinesterasesThe THIQ core is a known scaffold for neuroprotective agents. rsc.orgrsc.org
Inflammatory Diseases Pro-inflammatory CytokinesCertain isoquinoline alkaloids possess anti-inflammatory properties. nih.gov

Development of More Efficient and Sustainable Synthetic Methodologies for Complex Derivatives

The synthesis of the THIQ core is well-established, with classic methods like the Pictet-Spengler and Bischler-Napieralski reactions being commonly used. rsc.orgnih.gov However, the synthesis of complex, highly substituted analogs often requires multi-step procedures that can be inefficient. Future research must focus on developing more efficient, scalable, and sustainable synthetic routes.

Recent advances include metal-free oxidative C-H functionalization, which allows for direct modification of the THIQ core under mild conditions. researchgate.net Catalytic methods, such as boronic acid-catalyzed reductive alkylation, provide a step-economical way to produce N-alkylated THIQs directly from quinolines. acs.org Applying these modern synthetic strategies to produce this compound and its derivatives could significantly reduce waste and improve yields. The development of asymmetric synthesis techniques is also critical to produce enantiomerically pure compounds, as different stereoisomers often exhibit distinct biological activities and toxicological profiles. nih.govnih.gov

Comprehensive Elucidation of Pharmacological Mechanisms and Toxicological Profiles

For any new chemical entity to advance as a therapeutic candidate, a thorough understanding of its pharmacology and toxicology is essential. While many THIQ analogs show potent biological activity, their precise mechanisms of action are often not fully understood. rsc.org Future studies on this compound must move beyond preliminary screening to a deep-dive investigation of its molecular interactions. This includes identifying primary and secondary targets and elucidating the downstream signaling pathways it modulates.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-butyl-1,2,3,4-tetrahydroisoquinoline derivatives in laboratory settings?

  • Methodological Answer : A widely used approach involves photocatalyzed α-alkylation of amines. For example, under inert conditions, 2-phenyl-1,2,3,4-tetrahydroisoquinoline (0.25 M) reacts with methyl vinyl ketone (2.0 equiv) in acetonitrile using Ru(bpy)₃Cl₂·6H₂O (0.02 equiv) as a photocatalyst and TFA (1 equiv) as an additive. Degassing the solvent with N₂ and sonication ensures optimal reaction conditions . Alternative routes include cyclization strategies, such as the reduction of isocarbostyrils or multi-step syntheses starting from phenethylamine derivatives .

Q. How does the tetrahydroisoquinoline (THIQ) ring conformation influence molecular interactions in crystal structures?

  • Methodological Answer : X-ray crystallography reveals that the THIQ heterocyclic ring adopts a half-chair conformation, with substituents occupying equatorial or axial positions. For example, in 2-[4-(cyclohexanecarboxamido)butyl]-THIQ chloride, the spacer adopts a trans-trans-trans-gauche-trans-trans conformation, and hydrogen bonding between the amide group, water molecules, and chloride anions stabilizes the crystal lattice (N11–H11⋯O1w = 2.691 Å, O1w⋯Cl = 3.158 Å). These structural insights guide the design of derivatives with tailored binding properties .

Q. What safety protocols are critical for handling 1,2,3,4-tetrahydroisoquinoline derivatives in research laboratories?

  • Methodological Answer : Proper handling includes using PPE (gloves, lab coats, goggles) and working in a fume hood to avoid inhalation or skin contact. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Safety Data Sheets (SDS) recommend neutralization of waste with dilute acid and disposal via approved hazardous waste channels .

Advanced Research Questions

Q. How can researchers address challenges in achieving selective semi-dehydrogenation of 1,2,3,4-tetrahydroisoquinoline derivatives?

  • Methodological Answer : Selective semi-dehydrogenation to 3,4-dihydroisoquinoline requires precise control of oxidative potentials. The close first (+1.01 V vs. NHE) and second (+1.15 V vs. NHE) oxidative potentials of THIQ make this challenging. A MoS₂/ZnIn₂S₄ nanocomposite photocatalyst with a valence band potential aligned between these thresholds enables selective two-proton dehydrogenation. Reactions are conducted in a Schlenk tube under N₂ with 10 mg catalyst and 0.1 mmol substrate in 2 mL solvent, irradiated at 450 nm .

Q. What methodological approaches resolve contradictions in structure-activity relationship (SAR) studies for dopaminergic activity?

  • Methodological Answer : Contradictions in SAR for dopamine D3 receptor ligands arise from variable alkyl chain lengths and substituent positions. Systematic derivatization of the THIQ scaffold (e.g., introducing acrylamide or iodophenyl groups) improves selectivity. For instance, (E)-3-(4-iodophenyl)-N-(4-THIQ-butyl)acrylamide exhibits a 123-fold selectivity for D3 over D2 receptors (Kᵢ = 12 nM). Radioligand binding assays and molecular docking validate these modifications .

Q. How do alkyl chain length and substitution patterns affect the biological activity of THIQ derivatives?

  • Methodological Answer : Alkyl chain length (C6–C17) modulates cytotoxicity and antimicrobial activity. For example, longer chains enhance lipophilicity and membrane penetration, improving antifungal activity. However, excessive length reduces solubility. PM3 semiempirical calculations show that partial charges on N-atoms (e.g., 0.24 e⁻) influence hydrogen bonding and receptor affinity. SAR studies should balance chain length, steric effects, and electronic properties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.